(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
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Overview
Description
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a novel compound that has garnered attention for its potential applications in various scientific fields. It is a derivative of the well-known statin family, which includes compounds like pravastatin and atorvastatin. Statins are widely used for their cholesterol-lowering effects, and dihydroeptastatin is no exception. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroeptastatin involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes the hydrogenation of eptastatin under specific conditions to yield dihydroeptastatin . The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of dihydroeptastatin is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same hydrogenation reaction but is optimized for large-scale production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield fully saturated analogs.
Substitution: Functional groups on dihydroeptastatin can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying hydrogenation and oxidation reactions.
Biology: Researchers use it to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It has potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis. By reducing the production of cholesterol, dihydroeptastatin helps lower plasma cholesterol levels, thereby reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Pravastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: Known for its high potency and longer half-life.
Simvastatin: Structurally similar but with different metabolic pathways
Uniqueness
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid stands out due to its unique hydrogenated structure, which may offer different pharmacological properties and potentially fewer side effects compared to other statins. Its distinct structure also makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H38O7 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H38O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28)/t13-,14-,15-,16+,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
LBMXASQKAOXFBZ-SFUWCBRQSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O |
Synonyms |
7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate dihydroeptastatin |
Origin of Product |
United States |
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